3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide
Description
3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide is a fluorinated aromatic amidine derivative characterized by a trifluoromethyl (-CF₃) group at the para position and a fluorine atom at the meta position of the benzene ring. The carboximidamide functional group (-C(=NH)NH₂) confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its molecular formula is C₈H₆F₄N₂, with a molecular weight of 206.15 g/mol. The compound’s structural features enhance metabolic stability and binding affinity to biological targets, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H3,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZGCTAVRJBVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 3-fluoro-4-(trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways related to enzyme inhibition, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Substituent Variations in Benzenecarboximidamide Derivatives
The following table summarizes key analogs and their structural/functional differences:
Biological Activity
3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide (CAS Number: 910095-66-8) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Formula: C8H6F4N2
Molecular Weight: 210.14 g/mol
IUPAC Name: this compound
The compound features a fluorine atom and a trifluoromethyl group attached to a benzenecarboximidamide core, which influences its reactivity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, facilitating its binding to active sites of enzymes involved in various biological processes.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for several enzymes, including:
- Acetylcholinesterase (AChE) : Involved in neurotransmission, AChE inhibition can lead to increased acetylcholine levels, potentially aiding in conditions like Alzheimer's disease.
- Serine Proteases : Compounds similar to this compound have been shown to inhibit serine proteases, which play crucial roles in blood coagulation and immune responses.
Table 1: Biological Activity Summary
Case Studies and Research Findings
- Inhibition Studies : A study conducted on similar compounds indicated that those with trifluoromethyl substitutions exhibited enhanced inhibitory effects on AChE and butyrylcholinesterase (BChE). The IC50 values for these compounds suggest potential applicability in treating neurodegenerative diseases .
- Molecular Docking Experiments : Molecular docking simulations have shown that the trifluoromethyl group forms hydrogen bonds with key residues in the active sites of target enzymes. This interaction is crucial for understanding how modifications to the chemical structure can enhance biological activity .
- Toxicity Assessments : While the compound shows promising biological activity, toxicity assessments are critical. Similar compounds have demonstrated varying degrees of toxicity depending on dosage and exposure duration. Long-term studies are necessary to establish safe dosage levels for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
